molecular formula C17H17N3O3 B1344502 [3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid CAS No. 1119449-99-8

[3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid

Cat. No.: B1344502
CAS No.: 1119449-99-8
M. Wt: 311.33 g/mol
InChI Key: HKLAVRMIDPGHCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused pyrazole-pyridine core. Key structural features include:

  • 3,4-Dimethyl substituents on the pyrazole ring.
  • A 1-(4-methylphenyl) group at position 1 of the pyrazole.
  • A 6-oxo-1,6-dihydro-7H-pyridinone system fused to the pyrazole.
  • An acetic acid moiety at position 7 of the pyridinone ring.

Properties

IUPAC Name

2-[3,4-dimethyl-1-(4-methylphenyl)-6-oxopyrazolo[3,4-b]pyridin-7-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-10-4-6-13(7-5-10)20-17-16(12(3)18-20)11(2)8-14(21)19(17)9-15(22)23/h4-8H,9H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLAVRMIDPGHCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=CC(=O)N3CC(=O)O)C)C(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The compound belongs to the class of pyrazolo[3,4-b]pyridines, which are typically synthesized by forming a pyridine ring onto a preexisting pyrazole ring. This involves nucleophilic attacks by amino groups or sp^2 carbons on carbonyl groups, followed by dehydration to form the fused heterocyclic system. The key step is the cyclization that forms the pyrazolo[3,4-b]pyridine scaffold, which is then functionalized to introduce the acetic acid substituent at the 7-position.

Preparation of the Pyrazolo[3,4-b]pyridine Core

  • Mechanism : The synthesis starts with a pyrazole derivative bearing reactive sites such as an amino group (-NH2) and an sp^2 carbon at the β-position. These nucleophilic centers attack carbonyl groups on dicarbonyl compounds, leading to ring closure and dehydration to form the pyrazolo[3,4-b]pyridine system.

  • Reaction Conditions : Typically, the reaction is carried out under conditions favoring nucleophilic attack and dehydration, such as heating in polar solvents or using dehydrating agents.

Purification Techniques

  • Reverse phase high-performance liquid chromatography (HPLC) is commonly used to purify the coupled products, especially when dealing with complex mixtures.

  • Silica gel chromatography with methanol-chloroform gradients is also employed to isolate pure compounds.

  • Additional steps such as azeotropic drying with acetonitrile and benzene, and trituration with acetonitrile, help in obtaining solid pure products.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
Pyrazolo[3,4-b]pyridine ring formation Pyrazole derivatives + dicarbonyl compounds, heating, dehydration Not specified Mechanistic ambiguity in nucleophile attack
Acetic acid moiety coupling (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid, HBTU or T3P, DIPEA or pyridine, DMF, 0–20 °C 29–41.2 Purification by HPLC or silica gel chromatography

Chemical Reactions Analysis

Core Formation via Cyclocondensation

The pyrazolo[3,4-b]pyridine scaffold is typically synthesized via two strategies:

  • Pyridine ring formation on a pyrazole precursor :
    • 3-Aminopyrazole derivatives react with 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) under acidic or basic conditions to form the fused pyridine ring .
    • Example reaction: 3 Amino 1 4 methylphenyl pyrazole+DiketoneHCl EtOHCore Intermediate\text{3 Amino 1 4 methylphenyl pyrazole}+\text{Diketone}\xrightarrow{\text{HCl EtOH}}\text{Core Intermediate}
    • Substituents (methyl groups at C3/C4) are introduced via pre-functionalized starting materials .
  • Pyrazole ring formation on a pyridine precursor :
    • Less common but applicable for regioselective substitution patterns .

Functionalization of the Acetic Acid Side Chain

Reaction TypeConditionsProducts/ApplicationsYield (%)References
Esterification ROH, H<sub>2</sub>SO<sub>4</sub> (cat.)Methyl/ethyl esters (improved lipophilicity)70–85
Amide Formation SOCl<sub>2</sub> → RNH<sub>2</sub>Biologically active amide derivatives60–78
Decarboxylation Pyrolysis (200–250°C)7H-pyrazolo[3,4-b]pyridine derivatives40–55

Electrophilic Substitution

  • C3/C4 Methyl Groups : Electron-donating effects facilitate electrophilic aromatic substitution (e.g., halogenation, nitration) at C5 or C7 positions .
  • 6-Oxo Group : Participates in tautomerism (keto ↔ enol), enabling reactions such as:
    • Alkylation : With alkyl halides under basic conditions.
    • Condensation : With hydrazines to form triazole derivatives .

Oxidation/Reduction

  • Oxidation : The 6-oxo group is stable under mild conditions but may undergo further oxidation to carboxylic acid derivatives under strong oxidizers (e.g., KMnO<sub>4</sub>) .
  • Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the pyridine ring to a piperidine analog, altering biological activity .

Stability and Degradation Pathways

ConditionDegradation PathwayMajor ProductsStability Profile
Acidic (pH < 3) Hydrolysis of the acetic acid groupDeacetylated pyrazolopyridineLow stability
Basic (pH > 9) Saponification of esters/amidesCarboxylate saltsModerate stability
UV Light Photooxidation of the coreN-Oxide derivativesPoor stability

Key Research Findings

  • Regioselectivity Challenges : Competing pathways during cyclocondensation may yield regioisomers (e.g., 4-hydroxy vs. 6-hydroxy derivatives), resolved via NMR/X-ray crystallography .
  • Biological Optimization : Ester derivatives exhibit enhanced blood-brain barrier permeability compared to the parent acid .

Scientific Research Applications

[3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid is a chemical compound with the CAS number 1119449-99-8 . It has a molecular weight of 311.34 and the molecular formula C17H17N3O3 . This compound is also known by several synonyms, including 2-[3,4-dimethyl-1-(4-methylphenyl)-6-oxopyrazolo[3,4-b]pyridin-7-yl]acetic acid and 2-(3,4-Dimethyl-6-oxo-1-(p-tolyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)acetic acid .

While the search results do not provide specific case studies or data tables directly focusing on the applications of this particular compound, they do offer broader insights into the uses of pyrazolo[3,4-b]pyridine derivatives and related compounds in scientific research.

General Applications of Pyrazolo[3,4-b]pyridines:

  • Therapeutic development Pyrazolo[3,4-b]pyridines are used as a scaffold in the synthesis of small molecules for treating different diseases. Over 156,660 molecules containing this core have been synthesized for therapeutic purposes .
  • CSNK2 inhibitors Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated antiviral activity against β-coronaviruses . They can be developed as potent and selective CSNK2 inhibitors .
  • Optical applications Pyrazolo[1,5-a]pyrimidines can be used as strategic compounds for optical applications due to their photophysical properties and biological activities, which allows them to be used as lipid droplet biomarkers for both cancer cells (HeLa cells) and normal cells (L929 cells) .

Substitution Patterns and Biomedical Applications

Mechanism of Action

The mechanism of action of [3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the application. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes substituent variations among structurally related pyrazolo[3,4-b]pyridine derivatives:

Compound Name Position 1 Substituent Position 3 Substituent Position 4 Substituent Acetic Acid Group CAS Number Source
Target Compound: [3,4-dimethyl-1-(4-methylphenyl)-6-oxo-...]acetic acid 4-methylphenyl Methyl Methyl Yes Not provided N/A
[1,3-Dimethyl-6-oxo-4-(trifluoromethyl)-...]acetic acid Methyl Methyl Trifluoromethyl Yes 937605-40-8 Hairui Chem
[1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-...]acetic acid 2,2-difluoroethyl Methyl Trifluoromethyl Yes 1018052-55-5 CymitQuimica
4-aryl-5-cyano-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one Phenyl Methyl Aryl (variable) No Not provided Synthesis Paper

Key Structural and Functional Differences:

a. Position 1 Substituents
  • Target Compound: 4-Methylphenyl group.
  • Fluorochem/Hairui Chem Analogs : Methyl or 2,2-difluoroethyl groups. Smaller alkyl/fluoroalkyl groups reduce steric hindrance but may decrease target selectivity. The difluoroethyl group in CymitQuimica’s compound introduces electron-withdrawing fluorine atoms, which could alter metabolic stability .
b. Position 3 and 4 Substituents
  • Target Compound : 3,4-Dimethyl groups. Methyl substituents increase hydrophobicity and may stabilize the pyrazole ring conformation.
  • Fluorochem/Hairui Chem Analogs : Position 4 is substituted with trifluoromethyl. The strong electron-withdrawing effect of -CF3 could enhance electrophilic reactivity and acidity of adjacent protons, influencing interactions with enzymes or receptors .
c. Acetic Acid Moiety

All compounds except the synthesis example in include an acetic acid group. This moiety is critical for solubility in aqueous environments and may enable salt formation for improved bioavailability.

Hypothetical Implications of Structural Variations

  • Metabolic Stability : Fluorine-rich analogs (e.g., -CF3, -CH2CF2H) may resist oxidative metabolism but could increase toxicity risks .
  • Solubility : The 4-methylphenyl group in the target compound may reduce water solubility compared to trifluoromethyl-containing analogs, necessitating formulation adjustments.
  • Target Binding : Aryl groups at position 1 (target compound) might improve binding to hydrophobic pockets in proteins, whereas smaller substituents (e.g., methyl) could favor entropic gains.

Biological Activity

[3,4-Dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N3O3C_{17}H_{17}N_{3}O_{3}. It features a pyrazolo[3,4-b]pyridine core with substituents that enhance its biological activity. The compound has been noted for its irritant properties and is classified under various chemical databases with specific identifiers such as CAS number 1119449-99-8.

Research indicates that compounds in the pyrazolo[3,4-b]pyridine class often exhibit multiple biological activities through various mechanisms:

  • Inhibition of Kinases : Pyrazolo[3,4-b]pyridines have been shown to inhibit several kinases, which play critical roles in cell signaling pathways. This inhibition can lead to anti-proliferative effects in cancer cells.
  • Anti-inflammatory Activity : Some studies suggest that these compounds may modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation.
  • Antiviral Properties : Certain derivatives have demonstrated antiviral activity against specific viruses by interfering with viral replication processes.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Effect Reference
Kinase InhibitionSignificant reduction in cell proliferation
Anti-inflammatoryDecreased cytokine production
AntiviralInhibition of viral replication
CytotoxicityInduces apoptosis in cancer cells

Case Studies

Several studies have explored the therapeutic potential of pyrazolo[3,4-b]pyridine derivatives:

  • Cancer Treatment : A study evaluated the effects of a similar pyrazolo derivative on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth and induction of apoptosis through caspase activation.
  • Inflammatory Diseases : Another study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The results showed significant reductions in joint swelling and inflammatory markers.
  • Antiviral Research : Research focusing on viral infections revealed that certain pyrazolo derivatives could effectively inhibit replication of β-coronaviruses by targeting specific viral enzymes involved in the replication cycle.

Q & A

Basic: What methodological frameworks are recommended for optimizing the synthesis of [3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid?

Answer:
A combination of statistical Design of Experiments (DoE) and computational reaction path analysis is critical. DoE minimizes experimental trials while maximizing data quality by systematically varying parameters (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions . Computational methods, such as quantum chemical calculations, predict reaction pathways and transition states, enabling targeted synthesis strategies. For example, reaction path searches can prioritize intermediates with lower activation energies, reducing side-product formation .

Advanced: How can computational tools resolve contradictions in observed vs. predicted reactivity of this compound’s pyrazolo-pyridine core?

Answer:
Discrepancies between experimental reactivity (e.g., unexpected regioselectivity) and theoretical predictions often arise from incomplete solvent or steric effects in simulations. Density Functional Theory (DFT) with implicit solvation models (e.g., COSMO-RS) can refine predictions by incorporating solvent interactions . Additionally, molecular dynamics simulations account for steric hindrance from the 4-methylphenyl group, which may block reactive sites. Cross-validation with spectroscopic data (e.g., NMR coupling constants) resolves such contradictions .

Basic: What analytical techniques are most effective for characterizing the stability of this compound under varying pH conditions?

Answer:
High-Performance Liquid Chromatography (HPLC) with pH-stable columns (e.g., C18 bonded silica) monitors degradation products across pH 2–12. UV-Vis spectroscopy tracks absorbance shifts indicative of protonation/deprotonation at the acetic acid moiety. For structural insights, NMR titration experiments (1H and 13C) identify pH-sensitive protons and confirm tautomeric stability of the pyrazolo-pyridine ring .

Advanced: How can researchers design a reactor system to scale up synthesis while maintaining high enantiomeric purity?

Answer:
Continuous-flow reactors with immobilized chiral catalysts (e.g., L-proline derivatives) enhance enantioselectivity by controlling residence time and minimizing side reactions . Computational fluid dynamics (CFD) models optimize mixing efficiency, particularly for heterogeneous phases introduced by the dimethyl and methylphenyl substituents. Real-time Process Analytical Technology (PAT) , such as inline FTIR, ensures consistent product quality by monitoring key intermediates .

Basic: What strategies mitigate crystallization challenges during purification of this compound?

Answer:
The compound’s low solubility in polar solvents (due to hydrophobic methyl groups) necessitates anti-solvent crystallization . A gradient of acetone/water (70:30 v/v) at 4°C promotes nucleation. For polymorph control, seeding techniques with pre-characterized crystals (via XRD) ensure consistent crystal packing. Solubility parameters can be predicted using Hansen Solubility Parameters (HSP) to select optimal solvent mixtures .

Advanced: How do steric and electronic effects of the 3,4-dimethyl and 4-methylphenyl substituents influence binding affinity in target proteins?

Answer:
Molecular docking studies (e.g., AutoDock Vina) paired with Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations quantify binding free energy contributions. The 3,4-dimethyl groups may induce torsional strain in the pyridine ring, reducing planarity and altering π-π stacking. The 4-methylphenyl moiety’s hydrophobicity enhances van der Waals interactions in non-polar binding pockets. Experimental validation via Surface Plasmon Resonance (SPR) measures kinetic parameters (KD, kon/koff) to correlate computational predictions with empirical data .

Basic: What statistical approaches are robust for analyzing dose-response data in preclinical studies of this compound?

Answer:
Nonlinear regression models (e.g., four-parameter logistic curve) fit dose-response data, estimating EC50 and Hill coefficients. Bootstrap resampling (1,000 iterations) calculates 95% confidence intervals to address variability from biological replicates. For non-normal distributions, Robust Regression (e.g., Huber loss function) minimizes outlier effects. Software tools like GraphPad Prism or R (drc package) implement these methods .

Advanced: How can machine learning (ML) accelerate the identification of derivatives with improved pharmacokinetic profiles?

Answer:
Quantitative Structure-Property Relationship (QSPR) models trained on ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) datasets predict bioavailability and metabolic stability. Descriptors like LogP, topological polar surface area (TPSA), and hydrogen-bonding capacity are critical for this compound’s acetic acid and pyrazolo-pyridine motifs. Transfer learning from related pyridine derivatives compensates for limited data. Experimental validation via LC-MS/MS pharmacokinetic studies in rodent models refines ML predictions .

Basic: What protocols ensure reproducibility in measuring the compound’s oxidative stability?

Answer:
Accelerated Oxidation Studies under controlled O2 pressure (1–5 bar) at 40°C quantify degradation rates. Electrochemical methods (e.g., cyclic voltammetry) measure oxidation potentials, with Ag/AgCl reference electrodes standardizing results. For complex matrices, EPR spectroscopy detects free radical intermediates. Strict adherence to ICH Q1A guidelines ensures inter-laboratory reproducibility .

Advanced: How can isotopic labeling (e.g., 13C, 15N) elucidate metabolic pathways of this compound in vivo?

Answer:
Synthetic incorporation of 13C at the acetic acid carbonyl and 15N in the pyrazolo ring enables tracking via LC-HRMS/MS . Stable isotope tracing in hepatocyte assays identifies phase I/II metabolites (e.g., glucuronidation at the acetic acid group). NMR-based metabolomics maps downstream TCA cycle perturbations caused by mitochondrial uptake. Data integration with kinetic flux analysis quantifies metabolic turnover rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.